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Introduction

Infigratinib (TRUSELTIQ) is an orally administered small molecule inhibitor of fibroblast growth factor

receptors (FGFRs) 1-3, approved for the treatment of previously treated, unresectable locally advanced or

metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements [1]. Understanding its metabolic

stability is crucial for predicting in vivo pharmacokinetic behavior, including oral bioavailability and

elimination characteristics [2] [3].

This document provides detailed application notes and experimental protocols for assessing infigratinib

metabolic stability using human liver microsomes (HLM), enabling researchers in drug development to

evaluate its metabolic lability, identify enzymes involved in its metabolism, and understand potential drug-

drug interactions.

Analytical Method for Infigratinib Quantification

LC-MS/MS Conditions

A validated LC-MS/MS method has been established for precise quantification of infigratinib in HLM

matrix [2] [3]:
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Chromatographic System:

Column: Reversed-phase C18 column
Mobile Phase: Isocratic elution

Overall Run Time: Short runtime, environmentally friendly with low organic solvent
consumption [3]

Mass Spectrometric Detection:

Ionization: Electrospray ionization (ESI)
Mode: Multiple Reaction Monitoring (MRM)

Ion Transitions: m/z 599.88 → 313.10 for infigratinib; m/z 559.88 → 313.10 has also been
reported [2] [4]

Internal Standard: Duvelisib (DVB) [2] [3]

Method Validation

The analytical method has been comprehensively validated according to regulatory guidelines [2] [3]:

Table 1: Validation Parameters for Infigratinib LC-MS/MS Bioassay

Parameter Result Acceptance Criteria

Linear Range 5–500 ng/mL (in HLM) [2] R² ≥ 0.9998 [2]

Lower Limit of
Quantification (LLOQ)

4.71 ng/mL (in HLM) [2]; 2

ng/mL (in rat plasma) [4]

Precision and accuracy within

permissible limits

Inter-day
Accuracy/Precision

Within 7.3% [2] Within ±15%

Intra-day
Accuracy/Precision

Within 7.3% [2] Within ±15%

Recovery High recovery rate [3] Consistent and reproducible

Matrix Effect Within acceptable limits [4] No significant
suppression/enhancement
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Metabolic Stability Assessment Protocol

Materials and Reagents

Test Compound: Infigratinib (MedChemExpress, purity >99%) [3]

Biological System: Pooled human liver microsomes (HLM, M0567) [2] [3]
Co-factors: NADPH-regenerating system

Internal Standard: Duvelisib (DVB) [2] [3]
Solvents: Acetonitrile, methanol, formic acid (HPLC grade) [3]

Buffers: Potassium phosphate buffer (100 mM, pH 7.4)

Experimental Procedure

Incubation Preparation:

Prepare a 100 mM potassium phosphate buffer solution (pH 7.4).

Thaw HLM on ice and dilute with phosphate buffer to a final protein concentration of 0.5-1
mg/mL in the incubation mixture.

Prepare infigratinib stock solution in DMSO and further dilute with methanol. The final organic
solvent concentration in the incubation should not exceed 1% (v/v).

Pre-incubate the HLM mixture with infigratinib (final concentration ~1-5 µM) for 5 minutes at
37°C in a water bath with shaking.

Reaction Initiation and Quenching:

Start the metabolic reaction by adding the NADPH-regenerating system.
Maintain incubation at 37°C with continuous shaking.

At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots (e.g., 50 µL)
from the incubation mixture.

Immediately quench each aliquot with ice-cold acetonitrile (containing internal standard) in a 1:3
(v/v) ratio.

Sample Processing and Analysis:

Vortex the quenched samples thoroughly and centrifuge at high speed (e.g., 13,000-15,000 ×
g) for 10 minutes to precipitate proteins.

Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
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Inject samples onto the LC-MS/MS system and quantify infigratinib peak areas relative to the

internal standard.
Generate a calibration curve in the same matrix to convert peak area ratios to concentration

values.

Data Analysis and Calculations

The metabolic stability parameters are calculated from the time-dependent disappearance of infigratinib:

In vitro Half-life (t₁/₂): Determined from the slope (k) of the natural logarithm of concentration versus
time plot: t₁/₂ = 0.693/k
Intrinsic Clearance (CLint): Calculated using the following formula: CLint = (0.693 / t₁/₂) ×
(Incubation Volume / Microsomal Protein Amount)

Table 2: Experimentally Determined Metabolic Stability Parameters of Infigratinib

Parameter Value in HLM Interpretation

In vitro Half-life (t₁/₂) 29.4 minutes [2] Moderate metabolic stability

Intrinsic Clearance (CLint) 23.6 µL/min/mg [2] Moderate clearance

Predicted Hepatic Extraction Moderate [2] Relatively good oral bioavailability predicted
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Click to download full resolution via product page

Figure 1: Experimental workflow for assessing infigratinib metabolic stability in human liver microsomes.

Cytochrome P450 Metabolism and Enzyme Kinetics

Identification of Metabolizing Enzymes

Recent research has identified the specific cytochrome P450 enzymes responsible for metabolizing

infigratinib to its two major pharmacologically active metabolites, BHS697 and CQM157 [5]:

Table 3: Cytochrome P450 Enzymes Involved in Infigratinib Metabolism

Metabolite Contributing CYP Enzymes
Apparent Km
(μM)

Vmax

BHS697 CYP3A4 (major), CYP2C8, CYP2C19,
CYP2D6 [5]

2.08 (CYP3A4)
[5]

0.56 pmol/min/pmol
(CYP3A4) [5]

CQM157 Not fully specified in sources 0.049 (HLM) [5] 0.32 pmol/min/mg (HLM)
[5]

Drug-Drug Interaction Potential

Infigratinib demonstrates complex interactions with cytochrome P450 enzymes, acting as both a substrate

and inhibitor:

Reversible Inhibition: Infigratinib acts as a potent noncompetitive reversible inhibitor of CYP3A4

[6].
Mechanism-Based Inactivation: Infigratinib inactivates CYP3A4 in a time-, concentration-, and

NADPH-dependent manner, with a partition ratio of 41 [6]. This irreversible inactivation suggests
potential for clinically significant drug-drug interactions.

Inhibition Profile:
In HLM, infigratinib shows moderate inhibition of CYP3A4 and CYP2C19, with weak or

negligible inhibition of other P450 isoforms [5].
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The active metabolite CQM157 moderately inhibits CYP2C9 and CYP3A4 [5].

Regarding UGT enzymes, infigratinib moderately inhibits UGT1A4 and weakly inhibits
UGT1A1 [5].

Reactive Metabolite Assessment

Bioactivation Pathways

Infigratinib can undergo bioactivation to reactive intermediates, which may contribute to idiosyncratic

toxicities [6] [7]:

Iminium Ion Formation: The N-ethyl piperazine ring can be metabolically activated to form iminium

intermediates [7].
Benzoquinone Diimine Formation: The halogenated benzene ring can undergo oxidation to form

reactive 1,4-benzoquinone diimine intermediates [6] [7].

Trapping Experiments

Reactive metabolites can be characterized through trapping experiments:

Cyanide Trapping: Incubate infigratinib with RLMs/HLMs in the presence of 1.0 mM KCN to trap
iminium ions, forming stable cyano adducts [7].

Glutathione Trapping: Incubate with 1.0 mM glutathione to trap benzoquinone intermediates,
forming GSH conjugates [7].

Analysis: Characterize the trapped adducts using liquid chromatography-ion trap mass spectrometry
(LC-ITMS) [7].

Applications in Drug Development

The metabolic stability data for infigratinib supports critical decisions in drug development:

Predicting Human Pharmacokinetics: The moderate metabolic stability (t₁/₂ = 29.4 min in HLM)

suggests relatively good predicted oral bioavailability [2], consistent with its once-daily dosing
regimen in clinical use [1].
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Dose Adjustment Guidance: The increased exposure in patients with hepatic impairment informs

dosage recommendations for special populations [1] [4].
Drug-Drug Interaction Risk Assessment: The identification of CYP3A4 as the major metabolizing

enzyme, combined with infigratinib's potential to inhibit and inactivate CYP3A4, highlights the need
for caution when co-administering with CYP3A4 substrates [5] [6].

Structural Optimization: Understanding the metabolic soft spots (piperazine ring and methoxyl
groups) can guide medicinal chemistry efforts to develop analogs with improved metabolic stability

[3].

Troubleshooting Guidelines

Low Metabolic Turnover: If infigrat disappearance is too slow, verify NADPH co-factor activity and

microsomal protein integrity.
Poor Chromatography: Optimize mobile phase composition and column temperature to achieve

sharp peaks with good separation.
High Background Noise: Ensure proper sample cleanup and check for matrix effects using post-

column infusion studies.
Inconsistent Results: Use fresh NADPH regenerating solutions and consistent microsomal lots

between experiments.

Conclusion

The protocols outlined herein provide a comprehensive framework for evaluating infigratinib metabolic

stability in human liver microsomes. The established LC-MS/MS method offers sensitivity, precision, and

accuracy suitable for pharmacokinetic studies. The findings demonstrate that infigratinib undergoes

moderate hepatic extraction, primarily mediated by CYP3A4, with the formation of active metabolites and

potential for mechanism-based inactivation of CYP enzymes. These insights are valuable for optimizing

dosing regimens, predicting drug interactions, and guiding further development of FGFR-targeted therapies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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